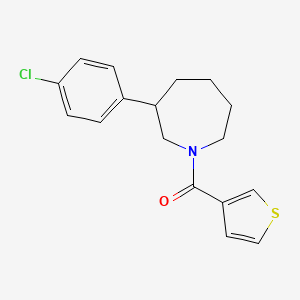
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, also known as CPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAM is a member of the azepane class of compounds and is a synthetic analog of the natural compound, GABA.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Antibacterial Activity
A comprehensive study focused on the synthesis and characterization of novel compounds including variations of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone. These compounds were analyzed using various spectral techniques and density functional theory (DFT) calculations to understand their structural properties. The research highlighted the importance of structural optimization and theoretical vibrational spectra interpretation. A notable aspect of the study was the use of molecular docking to investigate the antibacterial activity of the compound, suggesting potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).
Luminescence Switching
Another significant application involves a donor-acceptor molecule structurally similar to this compound, which demonstrates the ability to switch between delayed fluorescence and room-temperature phosphorescence. This property is crucial for the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the compound's relevance in material science and technology (Wen et al., 2021).
Anti-inflammatory and Antibacterial Agents
Research into novel pyrazoline derivatives, including those related to this compound, showcases their synthesis and evaluation as potential anti-inflammatory and antibacterial agents. This study not only explores the compounds' biological activities but also emphasizes their synthesis efficiency through microwave-assisted methods, providing a green chemistry perspective on drug development (Ravula et al., 2016).
Aza-Piancatelli Rearrangement
The compound's framework has been utilized in studies exploring the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This chemical transformation highlights the compound's versatility in synthetic organic chemistry, providing pathways to novel heterocyclic compounds with potential pharmacological applications (Reddy et al., 2012).
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVVSPHRJOSKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
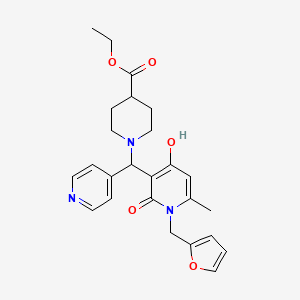
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
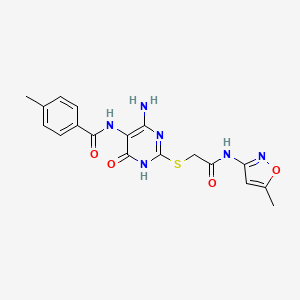
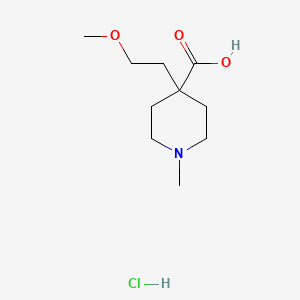
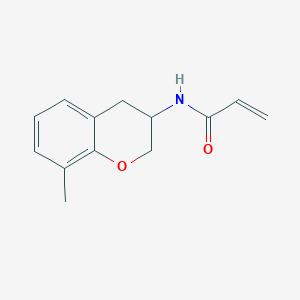
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)
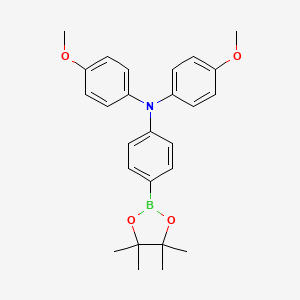
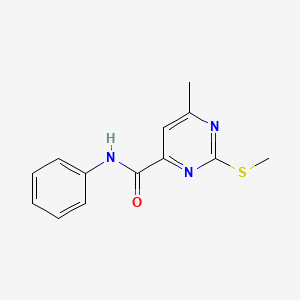
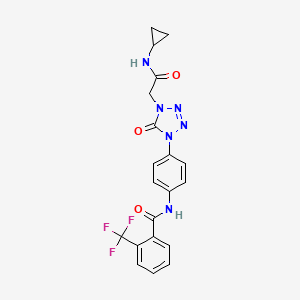
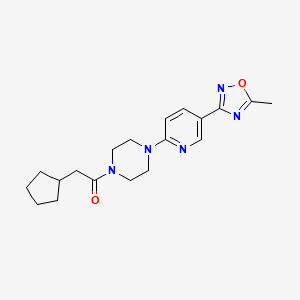

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)